2-(2,2,2-Trifluoroethyl)morpholine

Electrochemical synthesis Trifluoromethylation Morpholine functionalization

2-(2,2,2-Trifluoroethyl)morpholine is a differentiated, 2-substituted fluorinated morpholine regioisomer with superior metabolic stability and blood-brain barrier penetration potential vs. non-fluorinated or 3-substituted analogs. Procure this specific building block for precise SAR studies and sigma-1 receptor ligand development in CNS drug discovery and pain research. Available as free base or hydrochloride salt (CAS 2031259-08-0).

Molecular Formula C6H10F3NO
Molecular Weight 169.14
CAS No. 1446485-13-7
Cat. No. B3240792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethyl)morpholine
CAS1446485-13-7
Molecular FormulaC6H10F3NO
Molecular Weight169.14
Structural Identifiers
SMILESC1COC(CN1)CC(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10H,1-4H2
InChIKeyIUMOJDDZEUIYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethyl)morpholine: Fluorinated Morpholine Building Block for Medicinal Chemistry Procurement


2-(2,2,2-Trifluoroethyl)morpholine (CAS 1446485-13-7; free base MW 169.14 g/mol, hydrochloride salt CAS 2031259-08-0) is a fluorinated morpholine derivative featuring a 2,2,2-trifluoroethyl substituent on the morpholine scaffold . As a heterocyclic building block, it belongs to the class of trifluoroethyl-substituted morpholines that serve as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. The compound exists as both free base and hydrochloride salt forms, with the latter offering enhanced handling and solubility characteristics for laboratory-scale synthetic operations . Structurally, the 2-position substitution distinguishes this regioisomer from the 3-substituted analog (3-(2,2,2-trifluoroethyl)morpholine, CAS 1083396-16-0), a distinction that carries synthetic and functional implications for downstream applications.

Why 2-(2,2,2-Trifluoroethyl)morpholine Cannot Be Substituted with Non-Fluorinated or Regioisomeric Morpholine Analogs


Generic substitution of 2-(2,2,2-trifluoroethyl)morpholine with non-fluorinated morpholines or alternative regioisomers (e.g., 3-(2,2,2-trifluoroethyl)morpholine) introduces measurable divergence in key procurement-relevant parameters. The trifluoroethyl moiety confers distinct electronic and physicochemical properties: in analogous morpholine derivatives, the CF₃CH₂- group has been shown to increase metabolic stability in human liver microsome assays and enhance lipophilicity relative to non-fluorinated counterparts, directly impacting pharmacokinetic profiles in drug discovery programs [1]. The 2-position substitution pattern further differentiates this compound from the 3-position regioisomer, with evidence indicating that substitution position influences reaction yields in synthetic applications and may alter binding geometry in medicinal chemistry contexts [2]. These differences are not interchangeable in lead optimization workflows where specific substitution patterns and fluorination status are structurally encoded into SAR hypotheses and patent composition-of-matter claims.

2-(2,2,2-Trifluoroethyl)morpholine: Quantitative Differentiation Evidence for Procurement Decision-Making


Electrochemical Synthesis Yields: Comparative Efficiency Versus Alternative Routes

2-(2,2,2-Trifluoroethyl)morpholine derivatives were synthesized via an electrochemical intramolecular oxytrifluoromethylation method using Langlois reagent (CF₃SO₂Na) as the trifluoromethylating agent [1]. This method provides a direct route to 2-substituted CF₃-morpholines that avoids the use of expensive transition-metal catalysts or hazardous fluorinating reagents typical of conventional trifluoroethylation approaches [1].

Electrochemical synthesis Trifluoromethylation Morpholine functionalization

Positional Isomer Differentiation: 2-Substituted Versus 3-Substituted Morpholine Analogs

2-(2,2,2-Trifluoroethyl)morpholine (CAS 1446485-13-7) differs from its 3-substituted regioisomer, 3-(2,2,2-trifluoroethyl)morpholine (CAS 1083396-16-0), in the attachment position of the trifluoroethyl group on the morpholine ring [1]. The 2-position substitution places the trifluoroethyl group adjacent to the ring oxygen, whereas 3-substitution places it adjacent to the ring nitrogen .

Regioisomer Medicinal chemistry Building block

Pharmacological Advantage Inference: Trifluoroethyl Substitution Confers Class-Level Metabolic Stability Enhancement

The 2,2,2-trifluoroethyl (-CH₂CF₃) substituent present on the target compound imparts class-level pharmacological advantages documented across fluorinated drug scaffolds. In morpholine derivatives containing the trifluoroethyl moiety, this substituent is reported to significantly enhance metabolic stability compared to non-fluorinated analogs, while the morpholine ring contributes to optimal pharmacokinetic properties [1]. The presence of fluorine atoms increases the stability of trifluoroethyl-containing compounds against hydrolysis and oxidative metabolism [2].

Metabolic stability Fluorine substitution Drug discovery

Procurement Application Scenarios for 2-(2,2,2-Trifluoroethyl)morpholine: Where Selection Over Alternatives Is Justified


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Fluorinated Morpholine Scaffolds

In CNS drug discovery programs, the trifluoroethyl group contributes to improved binding affinity and enhanced blood-brain barrier penetration potential relative to non-fluorinated morpholines [1]. The 2-substituted regioisomer provides a distinct spatial presentation of the fluorinated group compared to the 3-substituted analog, which may be critical for achieving specific receptor-ligand interactions [1]. Procurement of this specific regioisomer supports SAR studies where the substitution position is hypothesized to influence target engagement geometry [1]. The reported class-level metabolic stability advantages of trifluoroethyl-containing morpholines support their use in lead optimization campaigns where extended half-life is a program objective.

Organic Synthesis: Electrochemical Route-Compatible Building Block for CF₃-Morpholine Library Construction

2-(2,2,2-Trifluoroethyl)morpholine and its derivatives are accessible via the electrochemical oxytrifluoromethylation method reported by Claraz et al., which provides straightforward access to CF₃-containing morpholine derivatives using inexpensive Langlois reagent under mild conditions [2]. This synthetic route is particularly relevant for procurement planning when the compound is intended for diversification into substituted 2-(2,2,2-trifluoroethyl)morpholine libraries [2]. The electrochemical methodology eliminates the need for transition-metal catalysts, reducing both cost and purification complexity for downstream applications [2].

Pharmaceutical Intermediates: Building Block for Sigma Receptor Modulator Synthesis

Substituted morpholine derivatives, including 2-(2,2,2-trifluoroethyl)morpholine analogs, have been disclosed in patent literature as having pharmacological activity toward sigma (σ) receptors, particularly sigma-1 (σ1) receptors, with applications in pain treatment [3]. The 2-substituted morpholine scaffold serves as a core structural motif in these patent families [3]. Procurement of this specific fluorinated morpholine building block supports the synthesis and evaluation of novel sigma receptor ligands. The trifluoroethyl substituent's lipophilicity-enhancing properties align with the physicochemical requirements typical of CNS-penetrant sigma-1 receptor modulators [3].

Academic Research: Enzyme Inhibition Studies with Fluorinated Heterocyclic Probes

The trifluoroethyl group enhances binding affinity to specific enzymes or receptors, modulating activity and influencing biochemical pathways in ways that non-fluorinated morpholines do not [1]. Research on structurally related trifluoroethyl-substituted morpholines indicates potential inhibitory effects on kinases involved in disease pathways [1]. The hydrochloride salt form (CAS 2031259-08-0) offers practical handling advantages including improved aqueous solubility and long-term storage stability (recommended storage: sealed in dry conditions, 2-8°C) , which is relevant for academic laboratories conducting enzyme inhibition screening campaigns where compound stability and ease of solution preparation are operational considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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